4-(2-Chloropyridin-3-yl)morpholine
Overview
Description
4-(2-Chloropyridin-3-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a chloropyridine moiety
Mechanism of Action
Target of Action
Morpholine derivatives are known to interact with various biological targets. For instance, some morpholine-bearing compounds have been found to modulate lysosomal pH . The specific target of “4-(2-Chloropyridin-3-yl)morpholine” would depend on its exact chemical structure and the presence of any functional groups that can interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloropyridin-3-yl)morpholine typically involves the reaction of 2-chloropyridine-3-carboxaldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the morpholine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloropyridin-3-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of this compound-3-oxide.
Reduction: Reduction products may include this compound-3-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloropyridin-3-yl)morpholine has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(2-bromopyridin-3-yl)morpholine
4-(2-fluoropyridin-3-yl)morpholine
4-(2-iodopyridin-3-yl)morpholine
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Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAZVILXVGXDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680650 | |
Record name | 4-(2-Chloropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-44-6 | |
Record name | 4-(2-Chloropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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